molecular formula C19H23NO2 B5119344 ethyl 1-(1-naphthylmethyl)-4-piperidinecarboxylate CAS No. 138030-51-0

ethyl 1-(1-naphthylmethyl)-4-piperidinecarboxylate

Cat. No. B5119344
CAS RN: 138030-51-0
M. Wt: 297.4 g/mol
InChI Key: APUBSBMSJRMTJT-UHFFFAOYSA-N
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Description

Ethyl 1-(1-naphthylmethyl)-4-piperidinecarboxylate, also known as ENMP, is a chemical compound that has been the focus of scientific research due to its potential therapeutic applications. ENMP is a piperidine derivative, which means it has a piperidine ring in its chemical structure. This compound has been synthesized using various methods and has shown promising results in various studies.

Mechanism of Action

The mechanism of action of ethyl 1-(1-naphthylmethyl)-4-piperidinecarboxylate is not fully understood, but it is believed to act as a sigma-1 receptor agonist, which modulates the activity of various ion channels and neurotransmitter receptors. ethyl 1-(1-naphthylmethyl)-4-piperidinecarboxylate has also been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its antidepressant and antipsychotic effects.
Biochemical and Physiological Effects:
ethyl 1-(1-naphthylmethyl)-4-piperidinecarboxylate has been shown to have various biochemical and physiological effects, including analgesic, antidepressant, and antipsychotic effects. ethyl 1-(1-naphthylmethyl)-4-piperidinecarboxylate has also been shown to improve cognitive function and memory in animal studies.

Advantages and Limitations for Lab Experiments

Ethyl 1-(1-naphthylmethyl)-4-piperidinecarboxylate has several advantages for lab experiments, including its high potency and selectivity for the sigma-1 receptor. However, its limited solubility in water and low bioavailability may limit its use in in vivo studies.

Future Directions

There are several future directions for research on ethyl 1-(1-naphthylmethyl)-4-piperidinecarboxylate, including its potential use as a treatment for neuropathic pain, depression, and schizophrenia. Further studies are needed to elucidate the mechanism of action of ethyl 1-(1-naphthylmethyl)-4-piperidinecarboxylate and to optimize its pharmacokinetic properties for clinical use. Additionally, the potential for ethyl 1-(1-naphthylmethyl)-4-piperidinecarboxylate to interact with other receptors and signaling pathways should be investigated to better understand its effects on the central nervous system.

Synthesis Methods

Ethyl 1-(1-naphthylmethyl)-4-piperidinecarboxylate can be synthesized using different methods, including the Pictet-Spengler reaction, which involves the condensation of an aldehyde with a primary amine in the presence of a Lewis acid catalyst. Another method involves the reaction of 1-naphthylmethylamine with ethyl 4-piperidinecarboxylate in the presence of a base.

Scientific Research Applications

Ethyl 1-(1-naphthylmethyl)-4-piperidinecarboxylate has been studied for its potential therapeutic applications, including its use as an analgesic, antidepressant, and antipsychotic agent. ethyl 1-(1-naphthylmethyl)-4-piperidinecarboxylate has been shown to have an affinity for the sigma-1 receptor, which is involved in various physiological processes, including pain perception, mood regulation, and cognition.

properties

IUPAC Name

ethyl 1-(naphthalen-1-ylmethyl)piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2/c1-2-22-19(21)16-10-12-20(13-11-16)14-17-8-5-7-15-6-3-4-9-18(15)17/h3-9,16H,2,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APUBSBMSJRMTJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)CC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901210891
Record name Ethyl 1-(1-naphthalenylmethyl)-4-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901210891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-(naphthalen-1-ylmethyl)piperidine-4-carboxylate

CAS RN

138030-51-0
Record name Ethyl 1-(1-naphthalenylmethyl)-4-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=138030-51-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1-(1-naphthalenylmethyl)-4-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901210891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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